molecular formula C20H16N4O6S B4571509 N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE

N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4571509
M. Wt: 440.4 g/mol
InChI Key: XZKQDICQTXNLOL-UHFFFAOYSA-N
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Description

N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a useful research compound. Its molecular formula is C20H16N4O6S and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is 440.07905542 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The utilization of reagents for N-protection of amidinonaphthol, demonstrating the relevance of similar compounds in the synthesis of substituted benzamidines, highlights their potential in multiparallel solution phase synthesis. This process is crucial for developing libraries of compounds for various applications, including drug discovery and material science. The method's mildness and efficiency underscore the importance of precise chemical modifications in complex synthesis processes (Bailey et al., 1999).

Synthesis of Block Copolymers Containing Aramide

Research on the synthesis of well-defined aromatic polyamides and block copolymers containing aramide showcases the significance of nitro-substituted benzoyl compounds in creating materials with specific properties. These materials are of interest due to their potential applications in creating new types of polymers with unique thermal and mechanical properties, contributing to advancements in materials science (Yokozawa et al., 2002).

Anti-Leishmanial Activity Screening

The synthesis and characterization of nitroaromatic compounds for screening anti-leishmanial activity illustrate the compound's relevance in medicinal chemistry and pharmacology. The study's findings indicate that nitro group presence plays a crucial role in the biological activity of these compounds, suggesting potential avenues for developing new therapeutic agents (Dias et al., 2015).

Corrosion Inhibition Studies

Investigations into the corrosion inhibition properties of N-phenyl-benzamide derivatives on mild steel highlight the importance of electron-withdrawing and electron-donating substituents, such as nitro and methoxy groups. These studies are crucial in developing new materials and coatings that can protect against corrosion, impacting various industries, including construction and manufacturing (Mishra et al., 2018).

Properties

IUPAC Name

N-[3-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S/c1-29-16-8-7-12(10-15(16)24(27)28)18(25)23-20(31)22-14-5-2-4-13(11-14)21-19(26)17-6-3-9-30-17/h2-11H,1H3,(H,21,26)(H2,22,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKQDICQTXNLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[3-({[(4-METHOXY-3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

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